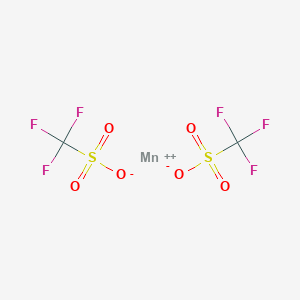

Manganese bis(trifluoromethanesulfonate)

Descripción general

Descripción

Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .

Synthesis Analysis

The synthesis of Manganese bis(trifluoromethanesulfonate) involves the addition of anhydrous trifluoromethanesulfonic acid to manganese metal under argon. The mixture is then stirred vigorously while heated to 60°C under nitrogen for 2 hours. After cooling, the suspension is filtered, and the volume of the filtrate is reduced to 20 mL. The addition of 160 mL of dry ether precipitates the white hygroscopic manganese (II) salt .Molecular Structure Analysis

The molecular formula of Manganese bis(trifluoromethanesulfonate) is C2F6MnO6S2 . The InChI string is 1S/2CHF3O3S.Mn/c22-1(3,4)8(5,6)7;/h2(H,5,6,7);/q;;+2/p-2 .Chemical Reactions Analysis

Manganese bis(trifluoromethanesulfonate) is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .Physical and Chemical Properties Analysis

Manganese bis(trifluoromethanesulfonate) is a white powder with a melting point greater than 400°C. It is soluble in acetonitrile, slightly soluble in alcohol, and insoluble in acetone and ether at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Manganese bis(trifluoromethanesulfonate) is used in the synthesis of manganese-containing ionic liquids. These liquids are characterized by their coordination with various ligands and are tested as electrolytes for the electrodeposition of manganese films and nanoparticles. For example, Sniekers et al. (2017) described the synthesis of manganese(ii)-containing ionic liquids coordinated by glymes and other ligands. These compounds exhibited distinct electrochemical properties based on their anion composition, affecting the deposition of manganese layers or nanoparticles (Sniekers et al., 2017).

Catalytic Applications

Manganese bis(trifluoromethanesulfonate) serves as a catalyst in various chemical reactions. For instance, Wabnitz and Spencer (2003) demonstrated its use in catalyzing the hetero-Michael addition of carbamates, alcohols, and thiols to alpha, beta-unsaturated ketones, leading to superior scope, reaction rates, and yields compared to Lewis acid-catalyzed processes (Wabnitz & Spencer, 2003).

Solubility Enhancement in Ionic Liquids

Manganese bis(trifluoromethanesulfonate) enhances the solubility of metal oxides in ionic liquids. Nockemann et al. (2006) discovered that protonated betaine bis(trifluoromethylsulfonyl)imide, an ionic liquid, could dissolve large quantities of metal oxides, including manganese(II) oxide. This ability to dissolve various metal oxides opens up possibilities for metal recovery and recycling processes (Nockemann et al., 2006).

Electrodeposition and Coating Formation

The compound is instrumental in the electrodeposition of manganese. Deng, Chen, and Sun (2007) studied the electrochemical behavior of manganese in a specific ionic liquid, leading to the formation of manganese coatings with distinct surface morphologies and properties. This process is significant for developing new materials with tailored surface characteristics (Deng, Chen, & Sun, 2007).

Synthesis of Complex Molecules

It is also used in the synthesis of complex molecules, such as oxazoles. Saito, Hyodo, and Hanzawa (2012) utilized manganese bis(trifluoromethanesulfonate) in iodine(III)-mediated reactions of ketones with nitriles to efficiently produce substituted oxazoles under mild conditions (Saito, Hyodo, & Hanzawa, 2012).

Other Applications

Additional applications include its use in oxidation catalysis, electrodeposition of alloys, and preparation of specific catalysts for organic reactions. For instance, Britovsek, England, and White (2006) synthesized metal complexes containing manganese bis(triflate) for alkane oxidation catalysis (Britovsek, England, & White, 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

Manganese bis(trifluoromethanesulfonate), also known as manganese triflate, primarily targets various hydrocarbons in organic synthesis . It acts as a catalyst, facilitating the oxidation of these hydrocarbons .

Mode of Action

The compound interacts with its targets (hydrocarbons) through oxidation reactions . It is particularly used for epoxidation and C-H oxidation reactions . The oxidation process involves the transfer of electrons from the hydrocarbon to the manganese triflate, resulting in the conversion of the hydrocarbon to a different compound .

Biochemical Pathways

It is known that the compound plays a crucial role in the oxidation of hydrocarbons, which are key components of many biochemical pathways .

Result of Action

The primary result of manganese triflate’s action is the oxidation of various hydrocarbons . This can lead to the formation of new compounds, depending on the specific hydrocarbon involved and the conditions of the reaction .

Action Environment

The action, efficacy, and stability of manganese triflate can be influenced by various environmental factors. For instance, it is recommended to use the compound in a well-ventilated area . Additionally, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions such as oxygen exposure or extreme temperatures.

Análisis Bioquímico

Biochemical Properties

Manganese bis(trifluoromethanesulfonate) plays a significant role in biochemical reactions. It is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature and not easy to decompose .

Propiedades

IUPAC Name |

manganese(2+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYNLDRKZOOEDN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6MnO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55120-76-8 | |

| Record name | Manganese bis(trifluoromethanesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

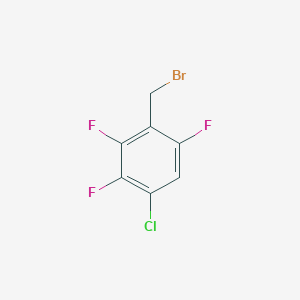

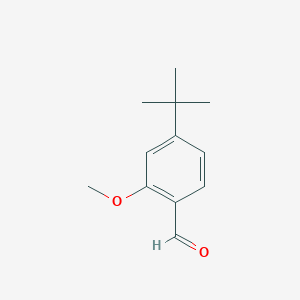

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)

![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)